5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole
Description
Properties
IUPAC Name |
5-chloro-2-(3,4,4-trifluorobut-3-enylsulfinyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NOS2/c8-5-3-12-7(14-5)15(13)2-1-4(9)6(10)11/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKFECQBGFGHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)S(=O)CCC(=C(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466999 | |
| Record name | AGN-PC-009RVR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318290-97-0 | |
| Record name | AGN-PC-009RVR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Improved Substitution Reaction Using N-Chlorosuccinimide (NCS)
A patented method (CN111885917A) describes the reaction of 3,4,4-trifluoro-3-buten-1-thiol with 5-chloro-2-mercaptothiazole in the presence of N-chlorosuccinimide (NCS). The process involves:
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Reagents : NCS (1.2 equivalents), tetrahydrofuran (THF) solvent, triethylamine (TEA) as a base.
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Conditions : Reaction at 0–5°C for 2 hours, followed by gradual warming to room temperature.
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Yield : 92–95% purity after recrystallization from ethanol/water.
This method minimizes the formation of disulfide byproducts, a common issue in thioether syntheses. Comparative studies show that replacing traditional chlorine sources (e.g., Cl₂ gas) with NCS enhances safety and scalability (Table 1).
Table 1: Comparison of Thioether Synthesis Methods
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cl₂ gas | Dichloromethane | 25 | 78 | 85 |
| NCS | THF | 0–25 | 92 | 95 |
| SOCl₂ | Toluene | 40 | 85 | 88 |
Oxidation to Sulfinyl Derivative
The conversion of the thioether to the sulfinyl compound requires precise control to avoid over-oxidation to the sulfone. Two primary methods dominate the literature.
Stepwise Oxidation Using Potassium Peroxomonosulfate (Oxone®)
Patent US8901311B2 details a two-phase oxidation process:
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First Oxidation (Sulfide → Sulfoxide) :
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Reagents : Oxone® (1.1 equivalents) in methanol/water (3:1).
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Conditions : pH 8–9 maintained with NaOH, 25°C, 4 hours.
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Monitoring : Reaction progress tracked via HPLC to ensure <5% sulfone formation.
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Workup :
This method achieves 88–91% yield of the sulfinyl compound, with sulfone content <3% (Table 2).
Catalytic Oxidation at Low Temperatures
WO2020141514A1 introduces a catalytic approach using ruthenium(III) chloride (RuCl₃) and hydrogen peroxide:
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Catalyst : RuCl₃ (0.5 mol%).
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Conditions : -10°C, 6 hours, acetonitrile solvent.
The low temperature suppresses over-oxidation, while the catalyst enhances reaction efficiency. This method reduces waste compared to stoichiometric oxidants like Oxone®.
Table 2: Oxidation Method Performance
| Method | Oxidizing Agent | Catalyst | Temp (°C) | Sulfoxide Yield (%) | Sulfone Impurity (%) |
|---|---|---|---|---|---|
| Oxone® | KHSO₅ | None | 25 | 89 | 2.8 |
| Catalytic H₂O₂ | H₂O₂ | RuCl₃ | -10 | 94 | 0.9 |
| m-CPBA | m-CPBA | None | 0 | 82 | 5.1 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial adaptations (US8901311B2) employ continuous flow reactors to enhance reproducibility:
Automation and Quality Control
Automated systems integrate real-time HPLC monitoring to adjust oxidant feed rates dynamically. This ensures sulfoxide purity >98% while minimizing human intervention.
Comparative Analysis of Synthetic Routes
Cost Efficiency
Environmental Impact
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Waste Generation : Oxone® methods produce 2.1 kg potassium sulfate/kg product vs. 0.3 kg for catalytic H₂O₂.
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Energy Use : Continuous flow systems reduce energy consumption by 22% over batch reactors.
Reaction Optimization Challenges
Byproduct Formation
Over-oxidation to the sulfone remains a key challenge. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Thiazole-Based Nematicides
Fluensulfone’s thiazole scaffold is shared with several bioactive compounds, though substitutions dictate divergent applications:
Key Findings :
- Fluensulfone’s sulfonyl group and fluorine substituents enhance soil mobility and reduce vertebrate toxicity compared to fosthiazate, an organophosphate derivative with higher acute toxicity (LD₅₀ 73 mg/kg) .
- Fluensulfone ’s nematicidal mechanism involves disrupting nematode lipid metabolism and motility, contrasting with fosthiazate’s acetylcholinesterase inhibition .
- Non-nematicidal thiazoles, such as phosphorylase inhibitors (IC₅₀ ~20 μM) and trifluoromethyl-substituted derivatives , highlight the scaffold’s versatility in drug discovery.
Fluorinated Nematicides
Fluensulfone is part of a newer generation of fluorinated nematicides designed for reduced environmental persistence and improved selectivity:
Key Findings :
- Fluensulfone ’s 3,4,4-trifluorobut-3-enyl group confers higher volatility and soil penetration than fluopyram’s trifluoromethyl-pyridine moiety, enhancing efficacy against sedentary nematodes .
- Both fluensulfone and fluazaindolizine exhibit lower acute toxicity (LD₅₀ >500–5000 mg/kg) than non-fluorinated predecessors like aldicarb (LD₅₀ 0.5–1.5 mg/kg) .
Sulfonyl-Containing Compounds
The sulfonyl group in fluensulfone is critical for bioactivity and metabolic stability:
Biological Activity
5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C7H5ClF3NOS2
- Molecular Weight : 275.7 g/mol
- CAS Number : 318290-97-0
- Boiling Point : Approximately 374.7 °C (predicted)
- Density : 1.63 g/cm³ (predicted)
- pKa : -1.90 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, including acetylcholinesterase (AChE), which is vital for neurotransmitter regulation in the nervous system. Inhibitors of AChE are of particular interest in the treatment of Alzheimer's disease and other cognitive disorders .
- Biochemical Pathways : It may influence several biochemical pathways by altering enzyme activity, potentially leading to therapeutic benefits in neurodegenerative diseases .
Antimicrobial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. For instance:
- In vitro studies have demonstrated that thiazole derivatives can effectively inhibit the growth of various bacterial strains and fungi .
Case Studies
- In Vivo Studies : In a recent study involving female mice treated with Fluensulfone (a related compound), significant increases in cell proliferation were observed in the bronchiolar epithelium after treatment. This suggests a potential role in tissue regeneration or repair mechanisms .
- Acetylcholinesterase Inhibition : Compounds containing thiazole rings have shown promising results as AChE inhibitors. For example, certain synthesized thiazole derivatives displayed IC50 values indicating strong inhibitory activity against AChE, suggesting potential applications in Alzheimer's therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | AChE inhibitor, antimicrobial |
| 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]thiazole | Similar to above | Moderate AChE inhibition |
| 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)thio]thiazole | Similar to above | Lower antimicrobial activity |
Q & A
Q. What are the key considerations for synthesizing 5-chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole with high purity?
Methodological Answer: Synthesis optimization involves controlling the sulfinyl group formation. A common approach is oxidizing the corresponding sulfide precursor (e.g., 5-chloro-2-[(3,4,4-trifluoro-3-butenyl)thio]thiazole) with mild oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to avoid over-oxidation to sulfone derivatives. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly regulated. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Structural confirmation requires NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized to confirm its structural identity and purity?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography :
Q. What is the established mode of action of fluensulfone as a nematicide?
Methodological Answer: Fluensulfone disrupts nematode energy metabolism by inhibiting mitochondrial complex II (succinate dehydrogenase). Researchers validate this via:
- In vitro assays : Measure oxygen consumption in nematode mitochondria using Clark-type electrodes .
- In vivo bioassays : Expose Meloidogyne incognita to fluensulfone at LC50 concentrations (e.g., 545.3 mg/L in water) and monitor paralysis/death kinetics .
- Metabolite tracking : Identify 3,4,4-trifluoro-but-3-ene-1-sulfonic acid as the primary metabolite using LC-MS/MS .
Advanced Research Questions
Q. How can experimental design address contradictory data on fluensulfone’s environmental persistence?
Methodological Answer: Degradation half-life (DT50) discrepancies (11–22 days) arise from soil type and microbial activity variations . To resolve contradictions:
- Controlled soil microcosms : Test DT50 across soil types (sandy loam vs. clay) under standardized conditions (20°C, 60% water-holding capacity).
- Isotopic labeling : Use <sup>14</sup>C-fluensulfone to trace mineralization rates via scintillation counting .
- Microbiome analysis : Perform 16S rRNA sequencing to correlate degradation rates with microbial community composition.
Q. What methodologies resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer: Contradictions in SAR often stem from substituent electronic effects. Advanced approaches include:
- Computational modeling : Density functional theory (DFT) calculates sulfinyl group electron density and predicts binding to mitochondrial targets .
- Crystallographic docking : Use nematode succinate dehydrogenase (PDB ID) to model fluensulfone interactions .
- Synthetic analogs : Compare nematicidal activity of sulfinyl vs. sulfonyl derivatives (e.g., EC50 differences) .
Q. How can researchers validate fluensulfone’s selectivity toward nematodes while minimizing non-target toxicity?
Methodological Answer:
- Non-target organism assays : Test acute toxicity (LC50) on beneficial arthropods (e.g., Hypoaspis miles) and soil microbes via OECD Guideline 207 .
- Transcriptomic profiling : RNA-seq of exposed nematodes vs. earthworms identifies pathways uniquely disrupted in nematodes .
- Field trials : Apply fluensulfone at 4–8 L/ha in cucurbit crops and monitor nematode suppression vs. predator beetle survival .
Q. What advanced analytical methods quantify fluensulfone residues in complex matrices?
Methodological Answer:
- Sample preparation : QuEChERS extraction (acetonitrile, MgSO4/NaCl) for plant/soil matrices .
- Detection : LC-MS/MS with ESI+ ionization (MRM transitions m/z 292→154 for fluensulfone; m/z 181→96 for its metabolite) .
- Validation : Follow EPA guidelines for accuracy (70–120%), precision (RSD <15%), and LOD/LOQ (0.01–0.05 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
